Indopy-1
Overview
Description
“Indopy-1” is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) that was first discovered for its ability to display reversible competitive inhibition of dNTP binding . It’s used in the treatment of HIV-1, an essential enzyme that targets half of approved anti-AIDS drugs .
Synthesis Analysis
The chemical synthesis of INDOPY-1 starts with the condensation of commercially available N-acetyl-3-hydroxyindole with 4-nitroaniline .
Molecular Structure Analysis
The molecular structure of INDOPY-1 was revealed through the HIV-1 RT/DNA/INDOPY-1 crystal structure . This structure revealed a unique mode of inhibitor binding at the polymerase active site without involving catalytic metal ions .
Chemical Reactions Analysis
Biochemical studies showed that INDOPY-1 arrests RT/DNA in a post-translocated (P site) complex . Its potency was markedly increased when supplemented with a physiological concentration of ATP .
Physical And Chemical Properties Analysis
The chemical formula of INDOPY-1 is C19H12N4O3 . More detailed physical and chemical properties might require specific experimental data which is not available in the current resources.
Scientific Research Applications
Inhibition of HIV-1 Reverse Transcriptase
Indolopyridones, including INDOPY-1, are recognized for their potent inhibitory action against the reverse transcriptase (RT) of HIV-1. Unlike traditional nucleoside analogue RT inhibitors (NRTIs), INDOPY-1 and its class demonstrate a unique binding mechanism, potentially near the polymerase active site of the enzyme. This distinction is emphasized by how NRTI-associated mutations, notably M184V and Y115F, modulate the susceptibility to INDOPY-1, affecting its inhibitory concentration values (IC50). Further biochemical studies have unveiled that INDOPY-1 can compete with natural deoxynucleoside triphosphates (dNTPs), suggesting its categorization as a "nucleotide-competing RT inhibitor" (NcRTI). This novel mechanism of action, distinct from existing RT inhibitors, positions INDOPY-1 and related compounds as a promising avenue for antiretroviral therapy research, particularly in understanding drug resistance profiles and designing inhibitors with unique binding sites (Ehteshami et al., 2008).
Mechanism of Action and Resistance Profile
INDOPY-1’s mechanism of action is further detailed through investigations revealing its competitive inhibition with respect to nucleotide substrates. This competitive nature, alongside the structural differences from classical chain terminators, indicates a distinctive interaction with the nucleotide binding site of HIV RT. The compound’s ability to form a stable ternary complex, which is unaffected by mutations associated with NNRTI or multidrug NRTI resistance, highlights its unique resistance profile. The presence of mutations such as M184V and Y115F indicates decreased susceptibility, whereas K65R confers hypersusceptibility. These findings underscore the potential of INDOPY-1 and similar compounds to target HIV RT in a manner distinct from current therapies, offering a pathway to overcome existing drug resistance challenges (Jochmans et al., 2006).
Future Directions
properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXGCXFOXXFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indopy-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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